molecular formula C13H15NO5 B1605329 Methyl 2-(4-methoxy-4-oxobutanamido)benzoate CAS No. 59868-50-7

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Cat. No.: B1605329
CAS No.: 59868-50-7
M. Wt: 265.26 g/mol
InChI Key: ZRRRRFDUYYTLBA-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has several applications in scientific research:

    Proteomics: It is used as a biochemical tool in the study of protein structures and functions.

    Medicinal Chemistry: The compound serves as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: It is employed in the investigation of enzyme-substrate interactions and other biochemical pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate: Similar in structure but with an ethoxy group instead of a methoxy group.

    Methyl 2-(4-hydroxy-4-oxobutanamido)benzoate: Contains a hydroxy group in place of the methoxy group.

    Methyl 2-(4-oxo-4-oxobutanamido)benzoate: Lacks the methoxy group, having only the oxo group.

Uniqueness

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRRFDUYYTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356621
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59868-50-7
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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